Guanylmelamine
Overview
Description
Guanylmelamine, also known as this compound, is a useful research compound. Its molecular formula is C4H8N8 and its molecular weight is 168.16 g/mol. The purity is usually 95%.
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Scientific Research Applications
1. Therapeutic Potential in Cardiopulmonary Diseases
Guanylmelamine, primarily through its role in the nitric oxide (NO) signaling pathway, has shown significant therapeutic potential in cardiopulmonary diseases. Soluble guanylate cyclase (sGC), a key enzyme activated by NO, is crucial in synthesizing the second messenger cGMP, leading to vasorelaxation and inhibition of smooth muscle proliferation, leukocyte recruitment, and platelet aggregation. This pathway is integral in the pathogenesis and potential treatment of diseases like pulmonary hypertension, coronary artery disease, and atherosclerosis (Stasch, Pacher, & Evgenov, 2011).
2. Vasorelaxant Effects in Cardiovascular Health
Studies have demonstrated the vasorelaxant effects of this compound-related compounds, contributing to cardiovascular health. For instance, certain sGC inhibitors and activators have been observed to induce vasorelaxation in experimental models, suggesting potential applications in managing hypertension and related cardiovascular conditions (Feelisch et al., 1999).
3. Role in Gastrointestinal Tract Function
This compound derivatives have been explored for their effects on gastrointestinal tract function. For example, guthymine (guanylthiourea), a derivative, has been used experimentally and clinically for treating bowel paresis in peritonitis, showing effectiveness in stimulating intestinal peristalsis (Timofeev, Frolov, & Zhitniuk, 1975).
4. Potential in Cancer Research
This compound and its derivatives have shown promise in cancer research, particularly in inhibiting cell growth. Studies have indicated that certain guanyl diamines, which inhibit enzymes involved in polyamine biosynthesis, can arrest cellular proliferation, suggesting a potential role in cancer treatment (Park, Wolff, Lee, & Folk, 1994).
5. Impact on Blood Pressure Regulation
The involvement of this compound-related compounds in blood pressure regulation has been a focus of cardiovascular research. They contribute to the modulation of vascular tone and blood pressure, particularly through the nitric oxide-guanylyl cyclase pathway, playing a crucial role in the circadian regulation of blood pressure (Witte, Schnecko, Zuther, & Lemmer, 1995).
Mechanism of Action
Target of Action
It is known that guanylmelamine is used to lower body temperature by increasing heat loss from the body to the environment and helps to reduce swelling by decreasing tissue fluid retention .
Mode of Action
It is suggested that the compound may inhibit prostaglandins synthesis, which could explain its effects on body temperature and tissue fluid retention .
Biochemical Pathways
Guanidines are involved in various biochemical pathways, providing energy substrate, serving as a precursor to amino acid synthesis, the nitrogen donor in the formation of nucleic acids, aiding in the synthesis of intracellular proteins, and acting as an essential contribution to the acid-base balance .
Result of Action
Its ability to lower body temperature and reduce swelling suggests it may have anti-inflammatory and thermoregulatory effects .
Action Environment
It is known that the compound is soluble in water, alcohols, and ammonia water , suggesting that its solubility and stability may be influenced by the pH and temperature of its environment.
Biochemical Analysis
Biochemical Properties
It is hypothesized that Guanylmelamine may interact with various enzymes, proteins, and other biomolecules, but specific interactions have not been identified
Cellular Effects
It is possible that this compound influences cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
The molecular mechanism of action of this compound remains unclear. It is speculated that this compound may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Temporal Effects in Laboratory Settings
There is currently no available information on the temporal effects of this compound in laboratory settings. Studies investigating the stability, degradation, and long-term effects of this compound on cellular function in in vitro or in vivo studies would be valuable for understanding its biochemical properties .
Metabolic Pathways
It is possible that this compound interacts with certain enzymes or cofactors and may influence metabolic flux or metabolite levels
Transport and Distribution
Future studies could investigate any transporters or binding proteins that this compound interacts with, as well as any effects on its localization or accumulation .
Subcellular Localization
It would be interesting to investigate whether this compound has any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Properties
IUPAC Name |
2-(4,6-diamino-1,3,5-triazin-2-yl)guanidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8N8/c5-1(6)9-4-11-2(7)10-3(8)12-4/h(H8,5,6,7,8,9,10,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QLVPICNVQBBOQP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=NC(=NC(=N1)N=C(N)N)N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8N8 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70196025 | |
Record name | Guanylmelamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70196025 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4405-08-7 | |
Record name | Guanylmelamine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004405087 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Guanylmelamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70196025 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | GUANYLMELAMINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S4I1G0R11O | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the primary methods for synthesizing Guanylmelamine, and what factors influence the yield of different products?
A1: this compound can be synthesized by reacting dicyandiamide in the presence of hydrogen chloride as a catalyst and an inactive solvent like phenol or a pyridine-nitrobenzene mixture []. The reaction yields both mono and dithis compound. Interestingly, the concentration of the acid catalyst significantly impacts the product distribution. Higher acid concentrations favor the formation of monothis compound. Notably, cyanamide is also generated during this reaction, challenging the previous understanding of its role in forming polyguanylmelamines [].
Q2: How does the structure of this compound influence its reactivity with formaldehyde?
A2: this compound possesses significant basicity, with pKb1 = 4.57 and pKb2 = 11.52 at 25°C []. This basicity is retained even after hydroxymethylation with formaldehyde. The kinetics of this reaction, studied at temperatures between 30°C and 60°C, suggest that this compound behaves as a 3.5-functional molecule in its reaction with formaldehyde []. This means that, on average, each molecule of this compound reacts with 3.5 molecules of formaldehyde. The reaction rate and equilibrium can be described by second-order kinetics. Furthermore, the research suggests that within a pH range of 5.2 to 8.9, formaldehyde simultaneously reacts with both this compound and its monoprotonated conjugate base []. This dual reactivity highlights the influence of this compound's structure and its protonation state on its interaction with formaldehyde.
Q3: What are the potential applications of this compound based on its reactivity with formaldehyde?
A3: Given the efficient hydroxymethylation and methylene bridge formation between this compound and formaldehyde [], this compound holds promise for applications requiring crosslinking and polymerization. Specifically, it could be investigated as a potential component in the development of resins, coatings, and adhesives. Further research into the material properties of this compound-formaldehyde polymers could unlock new possibilities in materials science.
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